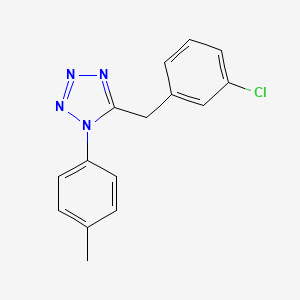![molecular formula C25H18N2OS B5474117 (2E)-2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-2-propenenitrile](/img/structure/B5474117.png)
(2E)-2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-2-propenenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-2-propenenitrile is a complex organic compound featuring a biphenyl group, a thiazole ring, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-2-propenenitrile typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the biphenyl and methoxyphenyl groups via coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalytic systems and automated processes can enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
(2E)-2-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-2-propenenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (2E)-2-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-2-propenenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, (2E)-2-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-2-propenenitrile is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
作用機序
The mechanism of action of (2E)-2-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-2-propenenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.
類似化合物との比較
Similar Compounds
- (2E)-2-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(4-hydroxyphenyl)-2-propenenitrile
- (2E)-2-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(4-chlorophenyl)-2-propenenitrile
- (2E)-2-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)-2-propenenitrile
Uniqueness
What sets (2E)-2-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-2-propenenitrile apart from similar compounds is its methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.
特性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2OS/c1-28-23-13-7-18(8-14-23)15-22(16-26)25-27-24(17-29-25)21-11-9-20(10-12-21)19-5-3-2-4-6-19/h2-15,17H,1H3/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOKRHCVSMHSKZ-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-methyl-2-(3-pyridinyl)ethyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5474034.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5474051.png)
![4-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide](/img/structure/B5474059.png)
![4-[(E)-2-(5-phenyl-1H-pyrazol-4-yl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one](/img/structure/B5474070.png)
![4-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)-1,4-oxazepane](/img/structure/B5474088.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5474089.png)
![3-(2-CHLOROPHENYL)-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5474094.png)
![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5474100.png)

![5-{[2-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5474125.png)
![5-acetyl-3-amino-4-(2-furyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5474140.png)
![N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5474146.png)
![1-[1-(3-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B5474150.png)
![5-[(2-fluorophenoxy)methyl]-N-(2-oxopyrrolidin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5474154.png)
